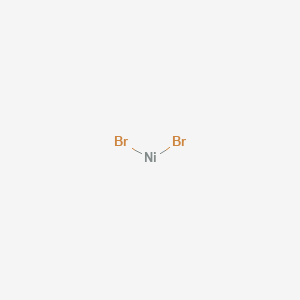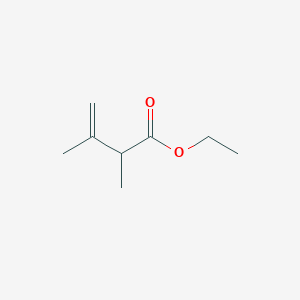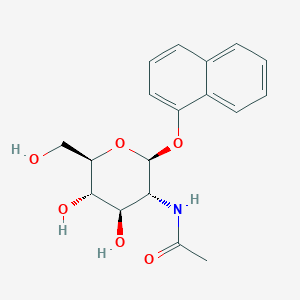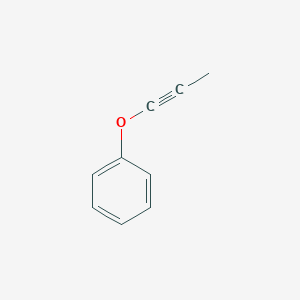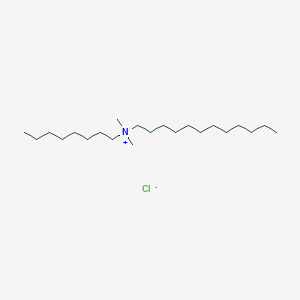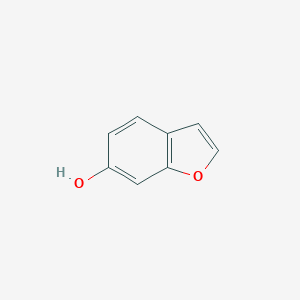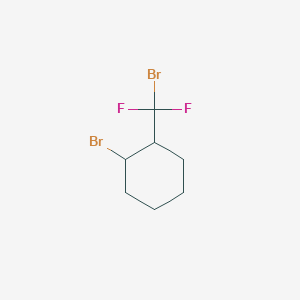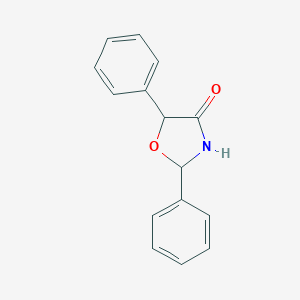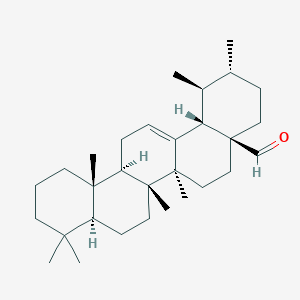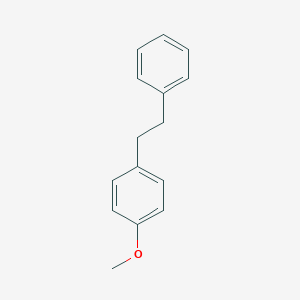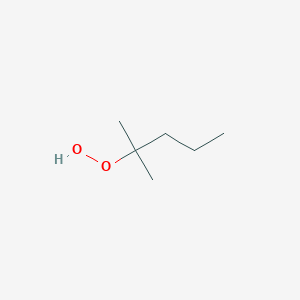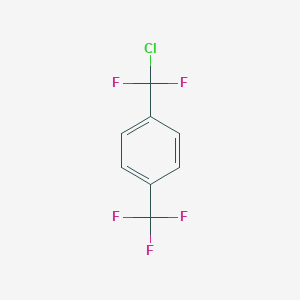
1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene is a specialized organofluorine compound characterized by the presence of both chlorodifluoromethyl and trifluoromethyl groups attached to a benzene ring. This structure imparts unique chemical and physical properties, making it of interest in various chemical synthesis and industrial applications.
Synthesis Analysis
The synthesis of compounds like 1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene often involves multiple steps, including halogenation, fluorination, and catalysis. For example, compounds with similar structures have been synthesized using efficient catalysts, offering advantages like excellent yields, simple procedures, and eco-friendly conditions (Karimi-Jaberi et al., 2012).
Molecular Structure Analysis
The molecular structure and conformation of related compounds have been studied using methods like gas-phase electron diffraction and quantum chemical calculations, revealing significant details about bond lengths, angles, and the effects of substituents on the benzene ring structure (Kolesnikova et al., 2014).
Applications De Recherche Scientifique
-
Scientific Field: Drug Research and Development
- Application Summary : Trifluoromethylation reactions are important transformations in the research and development of drugs . The trifluoromethyl group plays an increasingly important role in pharmaceuticals .
- Methods of Application : An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .
- Results or Outcomes : The theoretical results were found to be helpful for interpreting experimental observations such as the relative reaction efficiency of different trifluoromethylation reagents .
-
Scientific Field: Agrochemicals
- Application Summary : Trifluoromethylation reactions are also significant in the development of agrochemicals .
- Methods of Application : Similar to drug research, an oxidation/reduction process of trifluoromethyl-containing compounds is involved in catalytic trifluoromethylation reactions .
- Results or Outcomes : The use of trifluoromethyl-containing compounds has led to the development of more effective agrochemicals .
-
Scientific Field: Organic Synthesis
- Application Summary : Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .
- Methods of Application : The activation of the C–F bond in organic synthesis is a challenging task. Significant progress has been made in the C–F bond activation of trifluoromethyl-containing compounds .
- Results or Outcomes : The C–F bond functionalization of these trifluoromethylated compounds has led to the synthesis of diverse fluorinated compounds .
Safety And Hazards
1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene is classified as a flammable liquid (Category 3), skin sensitizer (Sub-category 1B), and hazardous to the aquatic environment (long-term/Chronic - Category Chronic 2) . It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
1-[chloro(difluoro)methyl]-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF5/c9-7(10,11)5-1-3-6(4-2-5)8(12,13)14/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRVRFILFNVROV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)C(F)(F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345759 |
Source


|
| Record name | 1-[Chloro(difluoro)methyl]-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chlorodifluoromethyl)-4-(trifluoromethyl)benzene | |
CAS RN |
13947-94-9 |
Source


|
| Record name | 1-[Chloro(difluoro)methyl]-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13947-94-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

